Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate
Description
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate is a chiral sulfonamide-containing ester compound. Its structure features a stereogenic center at the C2 position (S-configuration), a 4-chlorobenzenesulfonyl group attached to the amino nitrogen, and a methyl ester moiety.
Properties
CAS No. |
918330-63-9 |
|---|---|
Molecular Formula |
C11H14ClNO4S |
Molecular Weight |
291.75 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-chlorophenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-10(11(14)17-2)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,10,13H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
UTVMMYAYJZXJFO-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation Reaction Mechanism
The sulfonylation involves nucleophilic attack of the amine on the sulfonyl chloride, facilitated by a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically performed in aprotic solvents such as dichloromethane (DCM) or toluene at 0–25°C.
Detailed Preparation Methods
Direct Sulfonylation in Dichloromethane
Procedure :
- Dissolve methyl (2S)-2-aminobutanoate (1.0 equiv) in anhydrous DCM (10 mL/g substrate).
- Add triethylamine (1.5 equiv) dropwise under nitrogen at 0°C.
- Introduce 4-chlorobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.
- Stir for 4–6 hours at 25°C.
- Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 78–85%.
Purity : >95% (HPLC).
Optimization Notes :
Alternative Solvent Systems: Toluene Reflux
Procedure :
- Combine methyl (2S)-2-aminobutanoate (1.0 equiv) and 4-chlorobenzenesulfonyl chloride (1.05 equiv) in toluene (8 mL/g).
- Add triethylamine (1.2 equiv) and reflux at 110°C for 2 hours.
- Cool to 25°C, filter precipitated salts, and concentrate.
Yield : 82–88%.
Purity : 93–97% (NMR).
Advantages :
Coupling Agent-Assisted Sulfonylation
Procedure :
- Dissolve methyl (2S)-2-aminobutanoate (1.0 equiv) and 4-chlorobenzenesulfonyl chloride (1.0 equiv) in DMF (5 mL/g).
- Add N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at 25°C for 12 hours.
- Dilute with ethyl acetate, wash with 1M HCl, dry, and concentrate.
Yield : 70–75%.
Purity : 90–92% (LC-MS).
Applications :
Industrial-Scale Process Considerations
Crystallization and Purification
- After reaction completion, add isobutanol (5 vol) to the crude mixture.
- Heat to 90–95°C, then cool to 25°C over 4 hours.
- Filter crystalline product, wash with cold isobutanol, and dry under vacuum.
Yield Recovery : 89–92%.
Particle Size : 50–100 μm (optimized for filtration).
Solvent Selection and Cost Analysis
| Solvent | Boiling Point (°C) | Cost ($/L) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 40 | 12 | 78–85 | >95 |
| Toluene | 110 | 8 | 82–88 | 93–97 |
| DMF | 153 | 15 | 70–75 | 90–92 |
Key Findings :
- Toluene balances cost and efficiency for large-scale production.
- DMF is less favored due to higher cost and challenging removal.
Stereochemical Control and Analytical Validation
Chiral Purity Assessment
HPLC Conditions :
- Column: Chiralpak IA-3 (250 × 4.6 mm).
- Mobile Phase: Hexane/isopropanol (80:20).
- Flow Rate: 1.0 mL/min.
- Retention Time: 8.2 min (S-enantiomer), 9.5 min (R-enantiomer).
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, including antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : The 4-chlorobenzenesulfonyl group may enhance electrophilicity at the sulfonamide nitrogen compared to iodoacetyl analogs, influencing nucleophilic substitution reactions.
- Biological Potential: Sulfonamide derivatives are known protease inhibitors or antimicrobial agents; the target’s chlorine substituent could improve lipophilicity and membrane permeability .
- Synthetic Challenges : High yields in analogs (e.g., 6ad at 253%) suggest scalable routes, but steric hindrance from the 4-chlorophenyl group in the target may necessitate optimized conditions.
Table 1: Structural and Physical Properties
| Compound ID (Evidence) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 6ac | Calculated: ~325 | 47–50 | 75.0 |
| 6ad | Calculated: ~297 | 55–57 | 253 |
| Target | Not reported | Not reported | Not reported |
Table 2: Key 1H NMR Signals
| Compound ID (Evidence) | OCH3 Signal (δ, ppm) | NH Signal (δ, ppm) |
|---|---|---|
| 6ac | 3.79 (s) | Not reported |
| Patent Compound | 3.79 (s) | 9.00 (brs) |
Q & A
Basic: What synthetic routes are recommended for preparing Methyl (2S)-2-[(4-chlorobenzenesulfonyl)amino]butanoate?
A common approach involves coupling a sulfonyl chloride derivative with a chiral amino ester. For example, 4-chlorobenzenesulfonyl chloride can react with a methyl (2S)-2-aminobutanoate precursor under mild basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond. Reaction optimization, such as controlling temperature (0–25°C) and stoichiometry, is critical to achieving high yields (>75%) and minimizing racemization . Post-synthesis purification via recrystallization or column chromatography is recommended, as evidenced by similar sulfonamide esters isolated as solids with defined melting points (e.g., 47–50°C for analogous compounds) .
Basic: How can NMR spectroscopy confirm the structure and stereochemical integrity of this compound?
1H and 13C NMR are essential for verifying the sulfonamide linkage and stereochemistry. Key diagnostic signals include:
- Sulfonamide NH : A broad singlet near δ 8.5–9.0 ppm (DMSO-d6) .
- Methyl ester : A sharp singlet at δ ~3.7–3.8 ppm for the OCH3 group .
- Chiral center : Splitting patterns in the α-proton (adjacent to the sulfonamide) confirm retention of the (2S) configuration. For example, coupling constants (J) between vicinal protons (e.g., 3JHH ≈ 6–8 Hz) align with staggered conformations in similar chiral esters . HRMS (ESI+) further validates the molecular formula (e.g., [M+H]+ expected within ±1 ppm error) .
Advanced: What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields often arise from incomplete sulfonylation or racemization. Mitigation strategies include:
- In situ monitoring : Use LC-MS or TLC to track reaction progress and quench before side reactions dominate.
- Low-temperature conditions : Maintain reactions at 0–5°C to suppress epimerization .
- Protecting group optimization : For labile intermediates, employ tert-butoxycarbonyl (Boc) protection, followed by acidolytic deprotection (e.g., HCl/dioxane) . Post-reaction workup with aqueous NaHCO3 removes excess sulfonyl chloride, improving purity .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical configuration?
Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example:
- Crystal system : Orthorhombic (space group P212121) with unit cell parameters (a=5.18 Å, b=12.61 Å, c=23.21 Å) .
- Data collection : Use CuKα radiation (λ=1.54184 Å) at 100 K to enhance resolution. Hydrogen atoms are located via difference Fourier maps, and anisotropic displacement parameters refine the model .
- Validation : The Flack parameter (e.g., 0.005(12)) confirms absolute configuration . This method is critical when NMR coupling constants are inconclusive due to conformational flexibility.
Advanced: What computational methods complement experimental data for analyzing this compound’s reactivity?
Density functional theory (DFT) can predict:
- Reaction pathways : Energy profiles for sulfonylation steps, identifying transition states that favor the (2S) configuration.
- Spectroscopic properties : Simulated IR and NMR spectra (e.g., using Gaussian or ORCA) validate experimental peaks. For instance, FTIR bands near 1320 cm−1 (S=O stretching) and 1720 cm−1 (ester C=O) align with calculated vibrational modes .
- Solvent effects : COSMO-RS models optimize solvent selection for crystallization (e.g., ethyl acetate/hexane mixtures) .
Basic: What purification techniques are optimal for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Analogous sulfonamides recrystallize with >95% purity .
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 v/v) eluent effectively separates unreacted starting materials. Monitor fractions by TLC (Rf ≈ 0.4 in same solvent) .
Advanced: How do steric and electronic factors influence the compound’s stability in solution?
- Steric hindrance : The 4-chlorobenzenesulfonyl group shields the chiral center, reducing racemization. However, bulky substituents may slow sulfonylation kinetics .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) stabilize the sulfonamide bond against hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) confirms degradation pathways .
Advanced: What are the challenges in characterizing byproducts during synthesis?
Common byproducts include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
